![molecular formula C47H55ClF3N5O6S3 B565182 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide CAS No. 1217620-38-6](/img/structure/B565182.png)

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

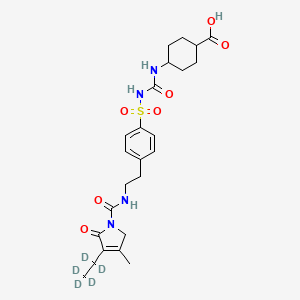

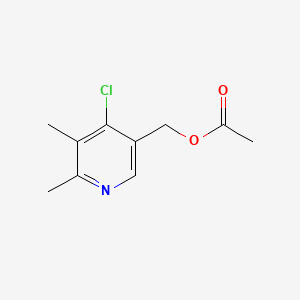

4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide, also known as 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide, is a useful research compound. Its molecular formula is C47H55ClF3N5O6S3 and its molecular weight is 982.66. The purity is usually 95%.

BenchChem offers high-quality 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Lymphocytic Leukemia (CLL)

ABT-263 has been studied for its potential in treating Chronic Lymphocytic Leukemia (CLL). It is a novel, orally bioavailable BH3 mimetic that binds with high affinity and inhibits multiple antiapoptotic Bcl-2 family proteins . In vitro, this class of drug potently induces apoptosis in Bcl-2 overexpressing human lymphoma cell-lines and primary CLL cells .

Treatment of Oral Cancer

ABT-263 has shown potential in treating oral cancer. It has been found to suppress viability and induce apoptosis in human oral cancer-derived cell lines HSC-3 and HSC-4 . The compound has been associated with endoplasmic reticulum stress and apoptosis .

Targeting Stemness Pathways in Cancer Cells

ABT-263 has been found to suppress the expression of many oncogenes, including genes that govern stemness pathways . This suggests that it could be used to target cancer stem cells, which are often resistant to conventional cancer treatments .

Potential Anticancer Agent

ABT 263-d8 is a potent inhibitor of antiapoptotic Bcl-2 proteins and has been identified as a potential anticancer agent . Its ability to bind and inhibit these proteins could make it a valuable tool in the fight against cancer .

Pharmacokinetics and Safety in Clinical Trials

ABT-263 has been studied in phase 1 clinical trials for its pharmacokinetics, safety, and anti-tumor activity . The trials have provided valuable information about the drug’s safety profile and potential side effects, which include a reduction in circulating platelet counts .

Apoptosis Induction

ABT-263 has been found to potently induce apoptosis (programmed cell death) in cancer cells . This makes it a promising candidate for cancer therapies, as inducing apoptosis in cancer cells can help to stop the growth and spread of tumors .

Wirkmechanismus

Target of Action

ABT 263-d8, also known as Navitoclax , is a potent inhibitor of the Bcl-2 family proteins . The primary targets of ABT 263-d8 are Bcl-2, Bcl-xL, and Bcl-w . These proteins are anti-apoptotic and their overexpression is commonly associated with tumor maintenance, progression, and chemoresistance .

Mode of Action

ABT 263-d8 interacts with its targets by binding to them with high affinity . This binding disrupts the interactions between Bcl-2/Bcl-xL and pro-death proteins, such as Bim . This disruption leads to the initiation of apoptosis . Because it inhibits Bcl-xL, it reduces platelet lifespan, causing thrombocytopenia .

Biochemical Pathways

ABT 263-d8 affects several biochemical pathways. It induces apoptosis in cancer cells by upregulating caspase 3 through inhibition of Bcl-2 family members . In addition, it has been found to enhance the expression levels of the C/EBP-homologous protein (CHOP) and its mRNA, resulting in apoptosis induction in various human oral cancer-derived cell lines .

Pharmacokinetics

ABT 263-d8 is orally bioavailable . The oral bioavailability of ABT 263-d8 in preclinical animal models is between 20% to 50%, depending on the formulation . This property allows for flexibility in dosing and potential for chronic single-agent therapy .

Result of Action

The molecular and cellular effects of ABT 263-d8’s action are significant. It induces apoptosis in cancer cells , and its treatment results in down-regulation of anti-apoptotic modulators, Bcl-2, Bcl-xL, and Bcl-w . These effects are concomitant with two-fold higher expression of caspase 3 . In vivo, ABT 263-d8 has been shown to reduce tumor growth significantly without obvious adverse effects .

Action Environment

The action, efficacy, and stability of ABT 263-d8 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. For example, apigenin, a plant-derived flavonoid, has been found to enhance the antitumor activity of ABT 263-d8 by inhibiting the Mcl-1, AKT, and ERK prosurvival regulators . Furthermore, the physiological environment, such as the presence of senescent cells, can also influence the compound’s action.

Eigenschaften

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYAXFNOILIKPP-YSUYZUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H55ClF3N5O6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

982.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Navitoclax-d8 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)

![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)